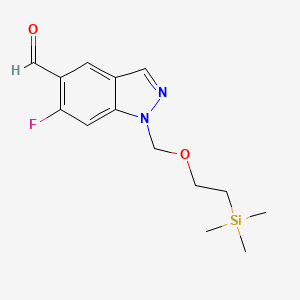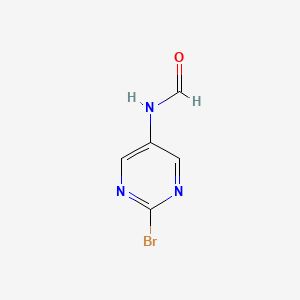
4-Ethyl-3-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their high reactivity and ease of polymerization, making them valuable in various industrial and research applications . The compound features a pyridine ring substituted with an ethyl group at the 4-position and a vinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-3-vinylpyridine can be synthesized through various methods. One common approach involves the Claisen condensation reaction, where ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to obtain ethyl 3-oxo-3-(4-pyridyl) propionate. This intermediate is further processed through reduction reactions to yield 4-ethylpyridine .
Industrial Production Methods
Industrial production of this compound often involves polymerization techniques. For instance, radical polymerization of vinylpyridine using an initiator like azobisisobutyronitrile can be employed. The polymerization process can be tailored to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate and iodate.
Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.
Substitution: The vinyl group allows for substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Periodate, iodate, and bromates are commonly used for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide are used for reduction reactions.
Catalysts: Transition metal catalysts can facilitate various substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted vinylpyridines .
Scientific Research Applications
4-Ethyl-3-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-3-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, leading to the formation of polymeric structures with unique properties. The pyridine ring can engage in coordination with metal ions, facilitating catalytic processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-vinylpyridine
- 4-Ethyl-2-vinylpyridine
- 3-Ethyl-4-vinylpyridine
Uniqueness
4-Ethyl-3-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and polymerization characteristics. Compared to other vinylpyridines, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-ethenyl-4-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3 |
InChI Key |
UNBQTTRJOGXRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)




![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)


![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
